1-Chloro-2-propylbenzene

Isomer Separation Physical Property Chromatography

1-Chloro-2-propylbenzene (CAS 1730-86-5), also known as o-chloropropylbenzene, is a halogenated aromatic hydrocarbon with the molecular formula C9H11Cl and a molecular weight of 154.637 g/mol. It is characterized by a chlorine atom and a propyl group in an ortho relationship on a benzene ring.

Molecular Formula C9H11Cl
Molecular Weight 154.63 g/mol
CAS No. 1730-86-5
Cat. No. B155286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-propylbenzene
CAS1730-86-5
Molecular FormulaC9H11Cl
Molecular Weight154.63 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC=C1Cl
InChIInChI=1S/C9H11Cl/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3
InChIKeyWRZSIHUUDJFHNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-2-propylbenzene (CAS 1730-86-5): Core Identity and Baseline for Scientific Procurement


1-Chloro-2-propylbenzene (CAS 1730-86-5), also known as o-chloropropylbenzene, is a halogenated aromatic hydrocarbon with the molecular formula C9H11Cl and a molecular weight of 154.637 g/mol [1]. It is characterized by a chlorine atom and a propyl group in an ortho relationship on a benzene ring [2]. This compound is fundamentally recognized as a key intermediate in organic synthesis, where its specific substitution pattern dictates its utility .

Why 1-Chloro-2-propylbenzene Cannot Be Substituted with Other Chloropropylbenzene Isomers


The simple act of procuring a 'chloropropylbenzene' without regard for the specific isomeric form introduces significant risk of experimental failure and irreproducible results. The ortho-substitution pattern of 1-chloro-2-propylbenzene creates a unique steric and electronic environment that is fundamentally distinct from its meta or para isomers . This specific configuration dictates its chromatographic behavior [1] and, more critically, its distinct reactivity profile in subsequent synthetic steps, such as nucleophilic aromatic substitution or metal-catalyzed cross-couplings [2]. Using a different isomer would alter reaction kinetics, product distribution, and purification outcomes, making 1-chloro-2-propylbenzene a non-substitutable entity in many research and industrial workflows.

Quantitative Differentiation of 1-Chloro-2-propylbenzene: A Head-to-Head Comparison with Structural Analogs


Physicochemical Profile Differentiation: 1-Chloro-2-propylbenzene vs. 1-Chloro-4-propylbenzene

1-Chloro-2-propylbenzene can be distinguished from its para isomer by a difference in physical properties, particularly its computed boiling point. The ortho isomer (1-chloro-2-propylbenzene) has a computed boiling point of 196.0 °C at 760 mmHg , whereas the para isomer (1-chloro-4-propylbenzene) has a reported boiling point of 203 °C [1]. This 7 °C difference is significant for purification by distillation and for analytical method development, such as GC optimization [2]. The ortho isomer's higher steric hindrance also increases its polarity, making it more readily separable from the para isomer via column chromatography [3].

Isomer Separation Physical Property Chromatography

Impact of Ortho Steric Hindrance on Reactivity vs. Para Isomer

The ortho-chlorine in 1-chloro-2-propylbenzene is subject to significant steric hindrance from the adjacent propyl group, a factor that is absent in the para isomer . This steric congestion alters the compound's reactivity in key transformations. For example, in nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the ortho-substitution pattern can lead to dramatically different reaction rates and yields compared to the less hindered para analog [1]. This makes 1-chloro-2-propylbenzene the required starting material for any synthesis where this specific steric environment is required for a subsequent step or to achieve a desired stereochemical outcome [2].

Reactivity Steric Hindrance Nucleophilic Aromatic Substitution

Lipophilicity Comparison: 1-Chloro-2-propylbenzene vs. 1-Chloro-4-propylbenzene

The lipophilicity, quantified by the partition coefficient (LogP), is a key determinant of a molecule's behavior in biological systems and analytical separations. While 1-chloro-2-propylbenzene has a calculated LogP of 3.29 [1], the para isomer is also reported to have a LogP of 3.29 [2]. This indicates that for this specific property, the isomers are not meaningfully differentiated. This lack of difference in LogP is a crucial finding for procurement, as it demonstrates that if a specific LogP value is required, either isomer could be used, but for other, more structurally-dependent properties, the ortho isomer remains unique.

Lipophilicity LogP ADME

Procurement-Driven Application Scenarios for 1-Chloro-2-propylbenzene


Synthesis of Sterically Hindered Active Pharmaceutical Ingredients (APIs) and Agrochemicals

1-Chloro-2-propylbenzene is the specific starting material for the synthesis of drug candidates or agrochemicals where the final molecule requires a sterically congested ortho-substituted aryl fragment. Its use is mandated in any synthetic route where the ortho-substitution pattern is critical for the desired biological activity or molecular geometry [1]. A researcher working on a lead optimization program would procure this compound to introduce a specific ortho-chloro-propylphenyl motif, which is not accessible from the para or meta isomers [2].

Specialty Polymer and Material Science Intermediates

This compound serves as a crucial intermediate in the preparation of specialized monomers or polymer additives. For instance, it can be used to synthesize derivatives for cationic polymerization initiators, such as analogs of 1,4-bis(2-chloro-2-propyl)benzene (p-DCC) [1]. A materials scientist developing a new telechelic polymer or a specialized terpolymer for applications like innerliners in tires would require the unique ortho-substituted core of 1-chloro-2-propylbenzene to achieve the desired polymer architecture and properties [2].

Development of Novel Organometallic Ligands and Catalysts

The ortho-chloro substituent on 1-chloro-2-propylbenzene provides a unique steric and electronic environment around the metal center when converted into a ligand. The ortho-substitution pattern can be exploited to control catalyst activity and selectivity in reactions like cross-couplings or asymmetric transformations [1]. A synthetic chemist would select this compound to prepare a ligand with a specific bite angle or to introduce steric bulk around a catalytic metal center, a design feature not replicable with the less hindered para isomer [2].

Analytical Method Development and Reference Standard Qualification

Due to its distinct physicochemical properties (e.g., a boiling point ~7°C lower than its para isomer [1]), 1-chloro-2-propylbenzene can serve as a valuable standard for developing and validating analytical methods. An analytical chemist might procure this compound to establish a GC or HPLC method for resolving a mixture of chloropropylbenzene isomers, ensuring the accurate identification and quantification of the ortho-isomer in a complex sample matrix [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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